molecular formula C8H16ClNO2 B6278908 rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride CAS No. 2307754-48-7

rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride

Cat. No.: B6278908
CAS No.: 2307754-48-7
M. Wt: 193.7
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Description

rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride: is a chemical compound with potential applications in various fields, including pharmaceuticals and chemical research. It is characterized by its unique molecular structure, which includes a pyrrolidine ring and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride typically involves the reaction of 4-methylpyrrolidine with methyl acetate under specific conditions. The process may include steps such as esterification and hydrochloride salt formation to achieve the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • rac-(3R,4R)-N-Methyl-4-(pyrrolidin-1-yl)tetrahydrofuran-3-amine
  • Methyl (3S,4R)-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate hydrochloride
  • Methyl (3S,4R)-4-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylate

Comparison: rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride is unique due to its specific molecular structure, which includes a methylpyrrolidine ring and an acetate group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may offer different reactivity, stability, and potential therapeutic effects.

Properties

CAS No.

2307754-48-7

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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